5-chloro-N-(3-pyridinylmethyl)-1-naphthamide
Overview
Description
5-chloro-N-(3-pyridinylmethyl)-1-naphthamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CPN and is a member of the naphthalene family. CPN has a molecular formula of C18H14ClN2O and a molecular weight of 312.77 g/mol.
Mechanism of Action
The mechanism of action of CPN involves its ability to inhibit the activity of certain enzymes and proteins in the body. CPN has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. CPN has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling pathways.
Biochemical and Physiological Effects:
CPN has been shown to exhibit various biochemical and physiological effects. It has been found to reduce inflammation in the body by inhibiting the activity of COX-2. CPN has also been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells. Additionally, CPN has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
CPN has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high purity, making it suitable for use in various assays. Additionally, CPN has been extensively studied and has a well-established mechanism of action, making it a reliable tool for scientific research. However, CPN also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for research on CPN. One potential area of research is the development of CPN-based drugs for the treatment of various diseases, including neurological disorders and cancer. Additionally, further studies are needed to determine the safety and efficacy of CPN and to explore its potential applications in other fields, such as materials science and nanotechnology.
In conclusion, 5-chloro-N-(3-pyridinylmethyl)-1-naphthamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method is relatively simple and can be carried out in a laboratory setting. CPN has been extensively studied for its potential applications in scientific research, including its anti-inflammatory, anti-tumor, and neuroprotective properties. CPN has several advantages for use in laboratory experiments, but also has some limitations that need to be addressed. There are several future directions for research on CPN, including the development of CPN-based drugs and further studies to determine its safety and efficacy.
Scientific Research Applications
CPN has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. CPN has also been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
5-chloro-N-(pyridin-3-ylmethyl)naphthalene-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O/c18-16-8-2-5-13-14(16)6-1-7-15(13)17(21)20-11-12-4-3-9-19-10-12/h1-10H,11H2,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWYNGKYEDBGGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Cl)C(=C1)C(=O)NCC3=CN=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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